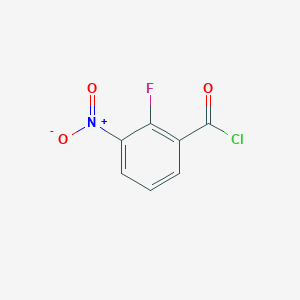

2-Fluoro-3-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Nitrobenzoyl Chloride

Synthesis of Precursor 2-Fluoro-3-nitrobenzoic Acid

The creation of 2-fluoro-3-nitrobenzoic acid is a critical first step, which can be achieved through several synthetic pathways.

Nitration and Oxidation Routes from Aromatic Precursors

A common and effective method involves the nitration and subsequent oxidation of an appropriate aromatic precursor. One such route starts with o-methylphenol. This process includes the following steps:

Nitration: o-Methylphenol is subjected to a nitration reaction to selectively produce the key intermediate, 2-methyl-6-nitrophenol (B87177).

Hydroxyl Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is then chlorinated to yield 2-chloro-3-nitrotoluene.

Fluorination: A fluorination reaction is carried out to replace the chlorine atom, resulting in 2-fluoro-3-nitrotoluene (B1317587).

Oxidation: Finally, the methyl group of 2-fluoro-3-nitrotoluene is oxidized to a carboxylic acid group, yielding 2-fluoro-3-nitrobenzoic acid. This oxidation can be effectively carried out using an oxidizing agent like sodium dichromate in a solvent mixture of isopropanol (B130326) and water at room temperature, achieving a high yield of 96%. chemicalbook.comwipo.int

Another approach begins with 2-fluoro-3-nitrotoluene, which is oxidized to 2-fluoro-3-nitrobenzoic acid. A specific example of this oxidation involves dissolving 2-fluoro-3-nitrotoluene in isopropanol and water, followed by the addition of sodium dichromate. The reaction proceeds at 25°C for 3 hours. chemicalbook.com

A different starting material, 2-fluoro-3-nitro-benzaldehyde, can also be oxidized to the desired acid. This conversion is achieved by stirring with sodium chlorite (B76162) and sulfamic acid in a 3:1 mixture of 1,4-dioxane (B91453) and water at room temperature for 30 minutes. chemicalbook.com

The table below summarizes the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2-Fluoro-3-nitrotoluene | Sodium dichromate | Isopropanol/Water | 25°C | 3 hours | 96% |

Alternative Preparative Strategies for Substituted Nitrobenzoic Acids

Alternative strategies for synthesizing substituted nitrobenzoic acids often involve modifying the order of reactions or using different starting materials. For instance, the nitration of 3-fluorobenzoic acid can yield 5-fluoro-2-nitrobenzoic acid. chemicalbook.com This highlights the influence of existing substituents on the regioselectivity of the nitration reaction.

Research into the synthesis of other substituted nitrobenzoic acids provides further insight into potential methods. For example, o-nitrobenzoic acid can be synthesized through the aerobic oxidation of o-nitrotoluene using biomimetic catalysts like substituted iron porphyrins. researchgate.net Similarly, the oxidation of various nitrotoluenes to their corresponding nitrobenzoic acids can be achieved with nitric acid at elevated temperatures and pressures. google.com These methods, while not directly for 2-fluoro-3-nitrobenzoic acid, demonstrate a range of oxidative conditions that could potentially be adapted.

Transformation of 2-Fluoro-3-nitrobenzoic Acid to 2-Fluoro-3-nitrobenzoyl chloride

The conversion of the carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, with several reagents available for this purpose.

Acyl Chlorination Reactions with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride. This method is effective for producing various substituted benzoyl chlorides.

Utilization of Alternative Acyl Chlorinating Reagents (e.g., Oxalyl Chloride, Triphosgene)

While thionyl chloride is common, other reagents can also be employed for acyl chlorination, each with its own advantages.

Oxalyl Chloride: This reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), can convert carboxylic acids to acyl chlorides under milder conditions (e.g., 0–20°C). This can be beneficial for substrates that are sensitive to the higher temperatures required for thionyl chloride reactions.

Phosphorus Trichloride (PCl₃): PCl₃ is another effective chlorinating agent. It offers high atom efficiency as all three chlorine atoms can be utilized in the chlorination process. The major byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration, simplifying the workup procedure. researchgate.netdntb.gov.ua

The following table compares common acyl chlorinating agents.

| Reagent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Reflux, excess reagent | Cost-effective |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, 0–20°C | Milder conditions, good for sensitive substrates |

| Phosphorus Trichloride (PCl₃) | Acetonitrile (B52724), 60°C | High atom efficiency, non-toxic byproduct |

Optimization of Reaction Parameters and Conditions (e.g., Solvent, Temperature, Reaction Time)

The efficiency of the acyl chlorination reaction can be significantly influenced by various parameters.

Solvent: The choice of solvent is crucial. For reactions with PCl₃, acetonitrile has been shown to be an effective solvent. researchgate.net For oxalyl chloride reactions, dichloromethane is a common choice.

Temperature: The reaction temperature needs to be carefully controlled. While thionyl chloride reactions often require reflux temperatures, oxalyl chloride can be used at much lower temperatures. For PCl₃, a temperature of around 60°C is often optimal. researchgate.net

Reaction Time: The duration of the reaction is another important factor. This will depend on the specific reagents and conditions used. For example, with PCl₃ in acetonitrile at 60°C, a reaction time of 6 hours has been reported to give good yields. researchgate.net

Optimizing these parameters is essential for maximizing the yield and purity of the desired this compound while minimizing the formation of byproducts.

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, optimization of reaction conditions, and the implementation of purification methods suitable for large-scale operations.

A primary route to this compound is through the chlorination of 2-fluoro-3-nitrobenzoic acid. google.com The choice of chlorinating agent is a significant factor in the scalability of this process. Common reagents include thionyl chloride, oxalyl chloride, and phosphorus pentachloride. google.com While thionyl chloride is often favored for its cost-effectiveness, it requires careful handling due to its toxicity and the need for efficient removal of excess reagent, typically through distillation. Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), allows for milder reaction conditions, which can be advantageous for substrates sensitive to high temperatures. Phosphorus pentachloride is also an effective agent, but the quality of the reagent can significantly impact the final yield. orgsyn.org

Furthermore, the industrial suitability of a synthetic route can be enhanced by minimizing the number of isolation steps. acs.org "One-pot" methodologies, where multiple reaction steps are carried out in the same reactor, can simplify operations and reduce processing time. google.com For instance, a one-pot synthesis for a related compound, 2-fluoro-3-chlorobenzoic acid, involves a fluorine substitution reaction followed by hydrolysis in the same vessel, demonstrating a streamlined approach that could be adapted for similar compounds. google.com

Purification on a large scale also presents challenges. While laboratory preparations may utilize flash column chromatography, this method is often impractical for industrial volumes. Instead, techniques such as fractional distillation under reduced pressure and recrystallization are more suitable for purifying large quantities of this compound.

The following tables summarize key data related to the industrial production of this compound and its precursors.

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Citations |

| Thionyl chloride (SOCl₂) | Reflux, 4-6 hours | Cost-effective | Toxic, requires careful handling and removal of excess reagent | |

| Oxalyl chloride ((COCl)₂) | 0-20°C, 1-2 hours with catalytic DMF | Milder conditions, good for sensitive substrates | Higher cost | |

| Phosphorus pentachloride (PCl₅) | Heating on a water bath | Effective for chlorination | Yield is highly dependent on reagent purity | orgsyn.org |

Table 2: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Range | Preferred Range | Citation |

| Reaction Temperature | 40-180°C | 110-140°C | google.com |

| Reaction Time | 3-8 hours | 4-6 hours | google.com |

| Molar Ratio (Acyl Chloride:Aniline) | 1:1 to 1.5:1 | 1.1:1 to 1.3:1 | google.com |

Table 3: Industrial Purification Methods

| Method | Description | Key Considerations | Citation |

| Fractional Distillation | Distillation under reduced pressure (e.g., ~120–130°C at 10 mmHg) | Minimizes thermal degradation of the product | |

| Recrystallization | Using a solvent system like hexane (B92381)/ethyl acetate (B1210297) at low temperatures (0–5°C) | Efficient for isolating the product as a crystalline solid |

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 3 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Fluoro-3-nitrobenzoyl chloride is a versatile reagent in organic synthesis, primarily undergoing nucleophilic acyl substitution reactions. The presence of both a fluorine atom and a nitro group on the aromatic ring, in addition to the highly reactive acyl chloride functional group, allows for a range of chemical transformations.

Amidation Reactions with Amines

The reaction of this compound with amines is a facile process that leads to the formation of the corresponding benzamide (B126) derivatives. This reaction is a cornerstone of its chemical utility, providing a straightforward method for introducing the 2-fluoro-3-nitrophenyl moiety into various molecular scaffolds.

The condensation of this compound with primary amines proceeds readily to yield N-substituted 2-fluoro-3-nitrobenzamides. chemguide.co.uklibretexts.org This reaction typically involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or in a concentrated solution of the amine itself, to neutralize the hydrogen chloride byproduct that is formed. chemguide.co.ukhud.ac.uk The general reaction scheme involves the formation of an N-substituted amide and a salt of the amine. chemguide.co.uk

The reaction with primary amines is a versatile method for creating a diverse library of amide compounds. For instance, the reaction with methylamine (B109427) produces N-methylethanamide, while the reaction with phenylamine (aniline) yields N-phenylethanamide. chemguide.co.uk

Table 1: Examples of Amidation with Primary Amines

| Primary Amine | Product |

| Methylamine | N-methyl-2-fluoro-3-nitrobenzamide |

| Phenylamine | N-phenyl-2-fluoro-3-nitrobenzamide |

This table is illustrative and shows the expected products based on general chemical principles of amidation reactions.

Similarly to primary amines, secondary amines react with this compound to afford the corresponding N,N-disubstituted benzamides. A notable example is the reaction with morpholine, a cyclic secondary amine. This reaction follows a nucleophilic acyl substitution mechanism to produce (2-fluoro-3-nitrophenyl)(morpholino)methanone. vaia.com The reaction involves a nucleophilic attack by the amine, removal of the leaving group (chloride), and deprotonation to yield the final amide product. vaia.com

Table 2: Amidation with a Secondary Amine

| Secondary Amine | Product |

| Morpholine | (2-fluoro-3-nitrophenyl)(morpholino)methanone |

This table illustrates the expected product from the reaction of this compound with morpholine.

Esterification Reactions with Alcohols or Phenols

This compound can be esterified by reaction with alcohols or phenols to form the corresponding esters. Due to the reduced nucleophilicity of phenols compared to alcohols, the reaction conditions may need to be adjusted. chemguide.co.uk Generally, the reaction with phenols is facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide salt by using a base like sodium hydroxide. chemguide.co.uklibretexts.org The reaction with alcohols proceeds under standard esterification conditions, often in the presence of a base like pyridine (B92270) to scavenge the HCl produced. niscpr.res.in

The esterification of phenols with acyl chlorides can be catalyzed by substances like TiO2, particularly in solvent-free conditions. niscpr.res.in For less reactive acyl chlorides, such as those with bulky groups, converting the phenol to a phenoxide ion enhances the reaction rate. libretexts.org

Table 3: Esterification Reactions

| Reactant | Product |

| Ethanol (B145695) | Ethyl 2-fluoro-3-nitrobenzoate |

| Phenol | Phenyl 2-fluoro-3-nitrobenzoate |

This table shows the expected ester products from reactions with ethanol and phenol.

Transformations of Derived Nitro-Aromatic Compounds

The nitro group in the derivatives of this compound serves as a versatile functional handle for further chemical modifications, most notably through reduction to an amino group.

Reduction of the Nitro Group to Amino Analogs

The reduction of the nitro group in the 2-fluoro-3-nitrobenzamide (B1397171) and ester derivatives is a key transformation that opens up access to a wide array of amino-aromatic compounds. unimi.it This reduction can be achieved using various methods, with catalytic hydrogenation being a common and efficient approach. unimi.itcommonorganicchemistry.com

Reagents such as palladium on carbon (Pd/C) with hydrogen gas are frequently employed for the reduction of aromatic nitro groups. commonorganicchemistry.com Other methods include the use of metals like iron or zinc in acidic media, or tin(II) chloride. commonorganicchemistry.com The choice of reducing agent is crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com The reduction of nitroarenes can also be accomplished using potassium borohydride (B1222165) and iodine, which generates BI3 in situ as the active reductant. organic-chemistry.org

This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a variety of further reactions such as diazotization and subsequent nucleophilic substitution, or serve as a key building block in the synthesis of more complex molecules. unimi.it

Table 4: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

| H₂/Pd/C | Catalytic hydrogenation commonorganicchemistry.com |

| Fe/Acid | Acidic conditions commonorganicchemistry.com |

| Zn/Acid | Acidic conditions commonorganicchemistry.com |

| SnCl₂ | Mild conditions commonorganicchemistry.com |

| Raney Nickel | Used to avoid dehalogenation commonorganicchemistry.com |

| KBH₄/I₂ | In situ generation of BI₃ organic-chemistry.org |

Subsequent Acylation and Alkylation of Amino Derivatives

The introduction of an amino group, typically through the reduction of the nitro group on a benzamide derivative of this compound, opens up a plethora of possibilities for further functionalization. The resulting amino group can readily undergo acylation and alkylation reactions, allowing for the introduction of diverse structural motifs.

Acylation of Amino Derivatives:

The acylation of the amino group in derivatives of 2-amino-3-nitrobenzamide (B145875) is a common strategy to build molecular complexity. This reaction typically involves the treatment of the amino-substituted compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The choice of acylating agent and reaction conditions can be tailored to introduce a wide array of acyl groups, ranging from simple alkyl chains to complex heterocyclic moieties.

For instance, research into novel antimycobacterial agents has demonstrated the synthesis of various N-alkyl nitrobenzamides. While not directly involving a 2-fluoro substituent, the general methodology is instructive. In these syntheses, a substituted benzoic acid is first converted to its corresponding acyl chloride by refluxing with thionyl chloride. This activated acyl chloride is then reacted with a primary amine in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) at 0 °C to yield the desired amide. mdpi.com This two-step process provides a reliable route to a diverse family of benzamide derivatives.

| Acylating Agent | Amine | Base | Solvent | Product | Yield (%) | Reference |

| 3,5-Dinitrobenzoyl chloride | n-Octylamine | Triethylamine | Dichloromethane | N-octyl-3,5-dinitrobenzamide | 43 | mdpi.com |

| 3-Nitro-5-(trifluoromethyl)benzoyl chloride | n-Octylamine | Triethylamine | Dichloromethane | N-octyl-3-nitro-5-(trifluoromethyl)benzamide | 35 | mdpi.com |

Alkylation of Amino Derivatives:

N-alkylation of the amino group in these scaffolds can be more challenging due to the reduced nucleophilicity of the amide nitrogen. stackexchange.com Direct alkylation with alkyl halides often requires strong bases to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.com Common conditions include the use of sodium hydride in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). stackexchange.com

Alternative methods for the N-alkylation of amides have been explored to overcome the limitations of using strong bases. One such approach involves the use of cesium carbonate and an alkyl halide in DMF, which has been successfully applied to the N-alkylation of 2-acylamino-3-acylthiophenes. psu.edu Although a different heterocyclic system, the principles can be extrapolated. In a specific example, a carbamate-protected aminothiophene was alkylated using an alkyl halide and cesium carbonate in DMF, with the addition of tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction. psu.edu This method provides a milder alternative for substrates that may be sensitive to strongly basic conditions.

| Substrate | Alkylating Agent | Base | Additive | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Ethyl 2-(benzyloxycarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Allyl bromide | Cs₂CO₃ | TBAI | DMF | 3 | Quantitative | psu.edu |

| Ethyl 2-(benzyloxycarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Isopropyl iodide | Cs₂CO₃ | TBAI | DMF | 24 | 50 (conversion) | psu.edu |

| Ethyl 2-(benzyloxycarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Isopropyl iodide | Cs₂CO₃ (8 equiv) | TBAI | DMF | 27 | 77 (yield) | psu.edu |

Halogenation Reactions on Aromatic Scaffolds

The introduction of additional halogen atoms onto the aromatic ring of this compound derivatives can significantly influence the physicochemical and biological properties of the resulting molecules. The regioselectivity of electrophilic aromatic halogenation is dictated by the directing effects of the existing substituents. In the case of an N-acyl-2-amino-3-nitrobenzamide scaffold, the acetamido group is a moderately activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. The fluorine atom is a deactivating, ortho-, para-directing group.

Considering these directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the activating acetamido group. However, the steric hindrance from the adjacent substituents and the deactivating effect of the nitro and fluoro groups must be taken into account.

In a related system, the bromination of 3-acetamido-2-methyl-5-nitrobenzoic acid using bromine and a Lewis acid catalyst (FeBr₃) in dichloromethane at room temperature resulted in selective monobromination. The electron-withdrawing nitro group at the 5-position directs the incoming electrophile to the 3-position (meta to the nitro group). This example highlights the powerful directing effect of the nitro group in electrophilic aromatic substitution reactions.

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Precursor in the Synthesis of Agrochemicals

The agricultural industry has seen significant advancements through the development of new and more effective crop protection agents. 2-Fluoro-3-nitrobenzoyl chloride plays a pivotal role in the synthesis of these next-generation agrochemicals, particularly in the creation of potent insecticidal agents.

A prime example of the utility of this compound is in the synthesis of meta-diamide insecticides, such as the novel insecticide Broflanilide. nih.govjst.go.jp This class of compounds has garnered considerable attention for its high efficacy against a range of pests. google.comresearchgate.net The synthesis of Broflanilide and its analogues often involves a multi-step process where this compound is a key starting material. google.com

Table 1: Key Reaction Steps in Broflanilide Synthesis Involving this compound

| Step | Reactants | Product | Significance of this compound |

| 1. Condensation | This compound and a substituted aniline | N-(substituted phenyl)-2-fluoro-3-nitrobenzamide | Provides the initial backbone of the insecticide. |

| 2. Reduction | The product from Step 1 | N-(substituted phenyl)-3-amino-2-fluorobenzamide | The nitro group is converted to an amine, allowing for further modification. |

| 3. Acylation | The product from Step 2 and a benzoyl chloride derivative | Broflanilide or an analogue | The final step in creating the m-diamide structure. |

This table provides a simplified overview of the synthesis. The actual process may involve additional steps and variations in reagents and conditions.

The development of these m-diamide insecticides highlights the importance of this compound as a versatile building block in modern agrochemical research. google.comnih.gov

Building Block for Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. The unique reactivity of this compound makes it an invaluable tool for the construction of these complex ring systems. sigmaaldrich.com

Recent research has focused on the synthesis of hybrid molecules that combine different heterocyclic rings to create compounds with novel properties. While direct synthesis of thiazolidinone-morpholine hybrids using this compound is not extensively documented, the principles of using substituted benzoyl chlorides in the formation of such hybrids are well-established. For instance, the synthesis of thiazolidinone-appended benzothiazolo[2,3-c] nih.govgoogle.comtriazole derivatives has been achieved through a multi-component reaction, showcasing the utility of related building blocks in creating complex heterocyclic systems. nih.gov

Fluoroquinolones are a major class of antibiotics, and the synthesis of their core scaffold often relies on the use of fluorinated building blocks. While the direct use of this compound in the construction of the main fluoroquinolone ring is not the most common pathway, its related derivatives, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been explored as building blocks for various heterocyclic scaffolds. nih.gov The principles of using fluorinated and nitrated benzene (B151609) derivatives are central to the synthesis of many heterocyclic compounds, including those related to the fluoroquinolone core. The presence of fluorine in these building blocks is known to have a significant impact on the biological activity of the final products. ossila.com

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of benzodiazepine (B76468) analogs often involves the use of substituted benzoyl chlorides. For example, 2-azidobenzoyl chloride is a key reagent in the synthesis of pyrrolo[2,1-c] nih.govbenzodiazepines (PBDs), a group of potent antitumor agents. nih.gov The synthesis involves the acylation of a proline derivative with the benzoyl chloride, followed by a series of reactions to form the characteristic tricyclic benzodiazepine system. nih.gov This highlights the broader utility of substituted benzoyl chlorides in constructing complex heterocyclic frameworks.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. The design and synthesis of peptidomimetics is a rapidly growing area of medicinal chemistry. frontiersin.org While the direct application of this compound in this field is an area of ongoing research, the use of related nitro- and fluoro-substituted aromatic compounds is well-documented. For example, the synthesis of peptidomimetic inhibitors of STAT3 protein has been achieved using 2-bromo-1-methyl-4-nitrobenzene as a starting material, which undergoes a series of transformations including the reduction of the nitro group. nih.gov This demonstrates the potential for incorporating the structural motifs of this compound into the design of novel peptidomimetics.

Application in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large compound libraries. In this context, acyl chlorides are valuable reagents for acylating resin-bound amines or alcohols. While specific, detailed examples of this compound being directly used in a solid-phase synthesis workflow are not extensively documented in readily available literature, the principles of solid-phase peptide synthesis (SPPS) and small molecule synthesis on solid supports allow for its application. In such a scenario, a nucleophilic group attached to a solid support (e.g., an amino group of a resin-bound peptide) could react with this compound in solution to form a stable amide bond. lsu.edu This approach allows for the introduction of the 2-fluoro-3-nitrobenzoyl moiety onto a larger, resin-bound molecule.

A notable example involves a multi-step synthesis where this compound was used as a key building block in a solution-phase step to create a precursor for a subsequent solid-phase synthesis. nih.gov In the development of small molecule inhibitors to suppress cytokine-induced apoptosis in human pancreatic islet cells, this compound was reacted with an amine in solution. nih.gov The resulting product then underwent further transformations, including a macrocyclization step, before being subjected to solid-phase synthesis methodologies to generate a library of related compounds. nih.gov This highlights the role of this compound in generating diverse molecular scaffolds amenable to high-throughput synthesis techniques.

Strategies for Macrocyclization in Peptidomimetic Development

Macrocycles are of significant interest in drug discovery due to their conformational rigidity and ability to engage with challenging biological targets. nih.gov this compound serves as a valuable precursor in the synthesis of macrocyclic compounds through strategies that leverage its unique substitution pattern. The presence of an ortho-fluorine atom to the nitro group facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions, a key strategy for ring closure.

In one documented synthesis, a linear precursor containing the 2-fluoro-3-nitrobenzamide (B1397171) substructure was treated with a base, such as cesium fluoride, in dimethylformamide (DMF). nih.gov This induced an intramolecular reaction where a nucleophile within the same molecule displaced the activated fluorine atom to form a new ring system. Specifically, the synthesis of tert-Butyl (((2R,3R)-5-((S)-1-((4-methoxybenzyl)oxy)propan-2-yl)-3-methyl-10-nitro-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b] nih.govontosight.aioxazocin-2-yl)methyl)(methyl)carbamate involved heating a precursor, prepared using this compound, with cesium fluoride. This step prompted the cyclization to yield a benzo[b] nih.govontosight.aioxazocine, a macrocyclic core structure. nih.gov This type of cyclization is a powerful tool in creating the constrained architectures often found in peptidomimetics.

Utility in Ligand Discovery for Targeted Therapies

The quest for highly specific and potent therapeutic agents has led to the development of novel treatment modalities, such as targeted protein degradation. This compound has emerged as a key building block in the synthesis of ligands for these advanced therapies.

Synthesis of Benzamide-Type Binders for Protein Ligand Interactions (e.g., Cereblon binders for PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. scielo.br A critical component of many PROTACs is the ligand that binds to the E3 ligase, with Cereblon (CRBN) being one of the most widely used. scielo.brnih.gov

Research into novel CRBN binders has identified benzamide-type derivatives as promising scaffolds that can overcome the stability issues associated with traditional immunomodulatory imide drug (IMiD) based ligands. nih.gov In this area, this compound is used as a starting reagent to synthesize key intermediates. nih.govnih.gov Specifically, it is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base to yield N-(2,6-dioxo-3-piperidyl)-2-fluoro-3-nitrobenzamide. nih.govnih.gov

This intermediate serves as a precursor to a range of substituted benzamide (B126) ligands. The nitro group can be subsequently reduced to an amine, which can then be further functionalized. nih.gov Studies have shown that the presence of the fluorine atom can be beneficial, as fluorinated benzamide derivatives have demonstrated increased binding affinity for CRBN compared to their non-fluorinated counterparts. nih.govnih.gov For instance, the introduction of fluorine can increase lipophilicity and affect other crucial drug-like properties. nih.gov The resulting benzamide binders are integral to constructing potent and selective PROTACs, demonstrating the direct utility of this compound in the development of cutting-edge therapeutics. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 3 Nitrobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-fluoro-3-nitrobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses offers a complete picture of its molecular framework.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the nitro group and the fluorine atom. The protons on the benzene (B151609) ring would be expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific positioning of the substituents leads to a distinct splitting pattern for each proton, arising from both proton-proton (³JHH) and proton-fluorine (JHF) couplings. For instance, the proton adjacent to the fluorine atom would likely appear as a doublet of doublets due to coupling with the neighboring proton and the fluorine atom.

Detailed analysis of related compounds, such as 2-fluoro-3-nitrobenzoic acid, shows aromatic protons in the range of 7.48 to 8.27 ppm chemicalbook.com. Similarly, the protons of 2-fluorobenzoyl chloride are observed between 7.19 and 8.11 ppm chemicalbook.com.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride group is typically the most deshielded, appearing significantly downfield (around 160-170 ppm). The aromatic carbons exhibit a range of chemical shifts determined by the attached substituents. The carbon atom bonded to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The electron-withdrawing nitro group will also influence the chemical shifts of the adjacent carbons.

For comparison, the carbonyl carbon in 2-chlorobenzoyl chloride appears at approximately 164 ppm. In other substituted benzoyl chlorides, aromatic carbons resonate between 125 and 150 ppm.

Fluorine-19 (¹⁹F) NMR and Coupling Studies (¹H-¹⁹F, ¹³C-¹⁹F)

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the nitro and benzoyl chloride groups.

Crucially, the coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) provides invaluable structural information. biophysics.org These coupling constants, which can be observed over multiple bonds, help to definitively assign the positions of the substituents on the aromatic ring. The magnitude of these coupling constants (J-values) can also provide insights into the conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong and sharp absorption band in the region of 1770–1810 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride group. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F bond stretching vibration usually appears in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1400-1600 cm⁻¹ region.

In related compounds like 2-fluoro-5-nitrobenzoyl chloride, the acyl chloride carbonyl stretch is observed around 1770–1810 cm⁻¹ and the nitro group stretches around 1520 cm⁻¹ . The IR spectrum of 4-nitrobenzoyl chloride also shows a characteristic carbonyl peak chemicalbook.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₇H₃ClFNO₃), elemental analysis would be performed to quantify the percentage of carbon, hydrogen, and nitrogen. The results are then compared with the theoretically calculated percentages to confirm the empirical formula and assess the purity of the sample. This technique provides a crucial verification of the compound's composition, complementing the structural information obtained from spectroscopic methods.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of this compound from reaction mixtures and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC can be used to separate volatile components of a sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. This technique is particularly useful for monitoring the progress of reactions involving this compound and for detecting any impurities.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is widely used for the analysis and purification of organic compounds. For a compound like this compound, reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile (B52724)/water or methanol/water) can be employed to assess its purity. A UV detector is commonly used for detection, as the aromatic ring and nitro group will absorb UV light. HPLC-MS, which couples HPLC with mass spectrometry, can provide even more definitive identification of the main component and any impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is an invaluable, rapid, and cost-effective technique for monitoring the progress of reactions involving this compound. It is particularly useful for determining the disappearance of starting materials and the appearance of products. For instance, in the synthesis of amides or esters from this compound, TLC can quickly verify the consumption of the acyl chloride.

The choice of the mobile phase (eluent) is critical for achieving good separation of spots on the TLC plate. A typical mobile phase for compounds of this nature would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of ethyl acetate generally leading to higher Retention Factor (Rf) values.

In a representative TLC analysis for a reaction involving a benzoyl chloride derivative, the starting material, benzoyl chloride, and the product can be spotted on the same plate to compare their migration. For example, in the synthesis of Ammonium (B1175870) benzoyltrimethyl chloride (ABTC) from benzoyl chloride and trimethylamine (B31210), TLC was used to confirm the formation of the product. researchgate.net The Rf value for the product (ABTC) was found to be 0.71, which was intermediate between the Rf values of the reactants, benzoyl chloride (0.8625) and trimethylamine (0.425). researchgate.net This indicates the formation of a new, distinct compound. researchgate.net

Table 1: Illustrative TLC Data for Benzoyl Chloride Derivatives

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| Benzoyl Chloride | 7:3 | 0.86 |

| N-benzylbenzamide (example product) | 7:3 | 0.55 |

| This compound | 8:2 | Estimated 0.8-0.9 |

| Amide derivative of this compound | 8:2 | Estimated 0.4-0.6 |

Note: The Rf values for this compound and its derivative are estimated based on the typical behavior of similar compounds and are for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a more powerful and sensitive technique than TLC, providing quantitative data on the purity of this compound and its derivatives. It is widely used in both analytical and preparative scale applications. Reverse-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is a common mode of separation for such compounds. sielc.comoup.com

For the analysis of benzoyl chloride and related compounds, a mobile phase consisting of acetonitrile and water is frequently employed. oup.com The addition of an acid, such as phosphoric acid or formic acid, can help to improve peak shape and resolution. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities within a single run. oup.com

A study on the analysis of impurities in technical benzyl (B1604629) chloride utilized a C18 column with a mobile phase of acetonitrile and water, successfully separating benzyl chloride from impurities like benzaldehyde (B42025) and toluene. oup.com The retention time of benzyl chloride was around 18 minutes under isocratic conditions with 55% acetonitrile. oup.com For more complex mixtures, a gradient can be developed to separate analytes over a shorter time. nih.gov

Derivatization with benzoyl chloride is also a strategy used in HPLC-MS/MS to improve the detection and separation of polar analytes. nih.govchromatographyonline.com While this application uses benzoyl chloride as a reagent, the chromatographic principles for separating the resulting benzoylated compounds are relevant to the analysis of this compound itself. The benzoyl group increases the hydrophobicity of polar molecules, leading to better retention on reverse-phase columns. chromatographyonline.com

A simple and sensitive HPLC method was developed for the determination of benzyl chloride in a drug substance using a C18 column and a mobile phase of 10mM ammonium acetate (pH 5.5) and a mixture of water and acetonitrile, with UV detection at 220 nm. jocpr.com The retention time for benzyl chloride was 13.7 minutes. jocpr.com This methodology could be adapted for the analysis of this compound.

Table 2: Example HPLC Conditions for Analysis of Benzoyl Chloride Analogs

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom R1 | Waters X Bridge C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 10mM Ammonium Acetate (pH 5.5), Water, Acetonitrile |

| Detection | UV (e.g., 220 nm) or MS | UV at 220 nm |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | Ambient | 25°C |

| Example Analyte | 2-chlorobenzoyl chloride | Benzyl chloride |

| Retention Time | Not specified | 13.7 min |

This table presents typical conditions that could be adapted for the analysis of this compound.

The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation from potential impurities or reactants. The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. oup.com

Q & A

Basic: What are the common synthetic routes for preparing 2-fluoro-3-nitrobenzoyl chloride in academic research?

Answer:

Two primary methods are employed:

- Method A : Reacting 2-fluoro-3-nitrobenzoic acid with oxalyl dichloride (1.2 equivalents) and catalytic N,N-dimethylformamide (DMF) in dichloromethane at 20°C for 3 hours, achieving a yield of ~56%. Purification via column chromatography (petroleum ether:ethyl acetate = 4:1) yields the product as a yellow oil .

- Method B : Using thionyl chloride with N-methylacetamide in benzene under reflux for 4 hours, yielding 89% after distillation .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : NMR (300 MHz, CDCl) identifies characteristic peaks at δ 8.47–8.42 (m, 1H, aromatic), 8.32–8.26 (m, 1H), and 7.55–7.49 (m, 1H) .

- LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H] at 229.19 for intermediates) .

- TLC : Used to track reaction completion using petroleum ether:ethyl acetate (4:1) as the mobile phase .

Advanced: How do reaction conditions influence the yield of this compound during synthesis?

Answer:

Critical factors include:

- Catalysts : Potassium iodide (KI) enhances reactivity in acetonitrile at 85°C, increasing yields to 69.3% .

- Temperature and Solvent : Higher temperatures (e.g., 100°C with DIPEA) improve acyl chloride formation but risk decomposition. Dichloromethane is preferred for stability, while acetonitrile accelerates coupling .

- Purification : Column chromatography with PE:EA (4:1) removes by-products like unreacted acid or dimeric species .

Advanced: What role does this compound play in synthesizing agrochemical intermediates?

Answer:

It is a key intermediate in:

- Insecticides : Forms amide bonds with heptafluoroisopropyl-substituted anilines via Friedel-Crafts alkylation and nitro reduction (e.g., CHBrFNO) .

- m-Diamide Compounds : Condensation with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, followed by nitro reduction and bromination, yields high-purity insecticidal agents .

Advanced: How can researchers mitigate challenges in purifying this compound?

Answer:

- By-Product Management : Unreacted 2-fluoro-3-nitrobenzoic acid is removed via water washes (pH adjustment to 2–3) and extraction with ethyl acetate .

- Anhydrous Conditions : Strictly anhydrous solvents (e.g., dried dichloromethane) prevent hydrolysis to the carboxylic acid .

- Catalytic DMAP : Reduces side reactions during acyl chloride formation, improving selectivity .

Advanced: How does the nitro group’s position affect reactivity in downstream applications?

Answer:

The meta-nitro group (position 3) directs electrophilic substitution reactions, enabling selective functionalization at the ortho and para positions. For example:

- Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine, critical for forming bioactive intermediates in agrochemicals .

- Steric Effects : The nitro group’s electron-withdrawing nature enhances electrophilicity of the carbonyl, facilitating nucleophilic acyl substitutions .

Basic: What safety precautions are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.